Lower Temperature Epitaxial Growth: Difluorosilane vs. Dichlorosilane
In silicon epitaxy, the addition of difluorosilane to a dichlorosilane process gas significantly improves crystalline quality at reduced temperatures. Specifically, with approximately 7% difluorosilane in the silicon source gas (dichlorosilane) under reduced pressure, the epitaxial growth temperature for excellent crystal quality can be lowered to 800°C [1].
| Evidence Dimension | Epitaxial Growth Temperature |
|---|---|
| Target Compound Data | Addition of ~7% SiH2F2 to SiH2Cl2 reduces epitaxial growth temperature to 800°C |
| Comparator Or Baseline | Dichlorosilane (SiH2Cl2) alone typically requires higher temperatures for comparable quality epitaxy |
| Quantified Difference | Temperature reduction to 800°C with 7% additive |
| Conditions | Conventional barrel type epitaxial reactor, reduced pressure |
Why This Matters
This lower temperature capability is crucial for minimizing dopant diffusion and maintaining sharp junction profiles in advanced semiconductor device fabrication.
- [1] Journal of Crystal Growth, Volume 106, Issue 4, December 1990, Pages 719-723. 'Low temperature silicon thermal CVD epitaxy using dichlorosilane and difluorosilane as reactant gas'. View Source
